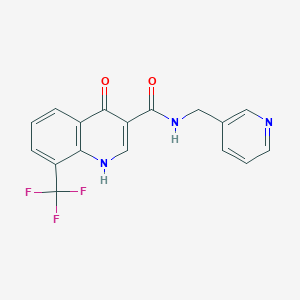

4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

4-Hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline derivative with a hydroxyl group at position 4, a trifluoromethyl group at position 8, and a carboxamide substituent at position 3. The carboxamide moiety is linked to a pyridin-3-ylmethyl group, introducing a secondary heterocyclic aromatic system. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide and pyridine groups may facilitate hydrogen bonding and target interactions .

Properties

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-5-1-4-11-14(13)22-9-12(15(11)24)16(25)23-8-10-3-2-6-21-7-10/h1-7,9H,8H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYSSFKONPPRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield while minimizing environmental impact. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinone derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has shown potential as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 4-hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Key Compounds:

Target Compound: 4-Hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide Amide Substituent: Pyridin-3-ylmethyl (C₆H₆N-CH₂) Molecular Formula: C₁₇H₁₃N₃O₂F₃ Molecular Weight: 348.3 g/mol

4-Hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide Amide Substituent: 3-Methylpyridin-2-yl (C₆H₆N-CH₃) Molecular Formula: C₁₇H₁₃N₃O₂F₃ Molecular Weight: 348.3 g/mol Key Difference: Direct attachment of a methyl-substituted pyridine at position 2 (vs. methylene-linked pyridine at position 3 in the target). This alters steric and electronic interactions.

4-Hydroxy-N-(pyrimidin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide Amide Substituent: Pyrimidin-2-yl (C₄H₃N₂) Molecular Formula: C₁₅H₉N₄O₂F₃ Molecular Weight: 334.25 g/mol Key Difference: Pyrimidine (two nitrogen atoms) replaces pyridine, increasing hydrogen-bonding capacity but reducing lipophilicity.

Table 1: Amide Substituent Comparison

Ester vs. Amide Derivatives

Key Compounds:

Esters are also more prone to hydrolysis.

Table 2: Carboxamide vs. Ester Derivatives

Core Structure Variations: Quinoline vs. Naphthyridine

Key Compound:

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Core Structure: 1,5-Naphthyridine (two fused pyridine rings) Molecular Formula: C₂₆H₃₅N₃O₂ Molecular Weight: 422.6 g/mol Key Difference: Naphthyridine core introduces additional nitrogen atoms, altering electronic properties and binding interactions compared to quinoline.

Biological Activity

4-Hydroxy-N-(pyridin-3-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 347.29 g/mol. Its structure features a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position, which contribute to its unique biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in multiple areas:

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 × 10⁻⁶ mg/mL | |

| Escherichia coli | 1 × 10⁻⁵ mg/mL | |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |

The compound's mechanism appears to involve interference with cell division proteins, specifically targeting FtsZ in Gram-positive bacteria .

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects on MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines.

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential antiviral activity. Studies indicate that it can inhibit the growth of certain viruses, including H5N1, with low cytotoxicity profiles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Antimicrobial Efficacy : A study comparing derivatives of quinoline compounds found that those similar to this compound exhibited superior antimicrobial activity compared to standard treatments .

- Anticancer Research : A recent investigation into the anticancer properties revealed that modifications in the chemical structure significantly enhanced potency against resistant cancer cell lines, indicating a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.